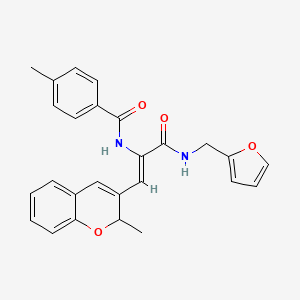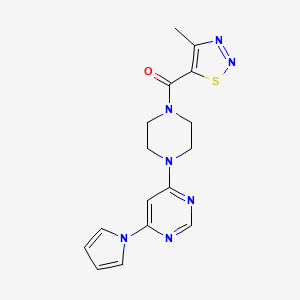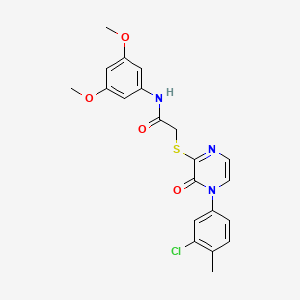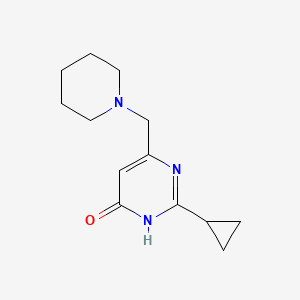![molecular formula C23H27FN4O4S B2520091 1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide CAS No. 933027-98-6](/img/structure/B2520091.png)
1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide” is a complex organic molecule. It contains several functional groups including a fluorophenyl group, a phenylpiperazino group, a sulfonyl group, and a pyrrolidinecarboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and phenylpiperazino groups are aromatic rings, which contribute to the stability of the molecule. The pyrrolidine ring is a non-aromatic ring, which could exist in various conformations .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group in the pyrrolidinecarboxamide portion could potentially undergo hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .Aplicaciones Científicas De Investigación
Drug Discovery
The compound contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Kinase Inhibition
Some compounds with similar structures have shown nanomolar activity against certain kinases . This suggests that the compound could potentially be used in research related to kinase inhibition.
PPARα/γ Functional Activities
Structure-activity relationship (SAR) studies have revealed that certain compounds with a pyrrolidine ring offer a good balance of PPARα/γ functional activities . This could potentially be an area of application for the compound.
Antifungal Activity
While the compound itself has not been specifically tested for antifungal activity, other compounds with similar structures have shown fungicidal activity against certain strains . This suggests that the compound could potentially be used in antifungal research.
Anti-inflammatory and Analgesic Activities
Indole derivatives, which have a structure similar to the compound, have shown anti-inflammatory and analgesic activities . This suggests that the compound could potentially be used in research related to these areas.
Antiviral Activity
Indole derivatives have also shown antiviral activity . This suggests that the compound could potentially be used in antiviral research.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4S/c24-19-6-8-21(9-7-19)28-17-18(16-22(28)29)23(30)25-10-15-33(31,32)27-13-11-26(12-14-27)20-4-2-1-3-5-20/h1-9,18H,10-17H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKCKHMJNACMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


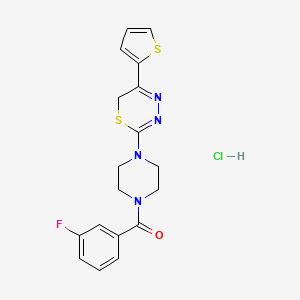
![6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2520013.png)
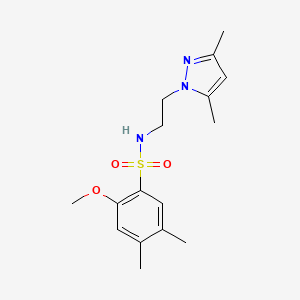
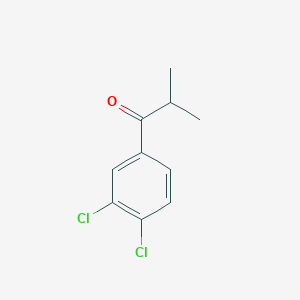
![2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2520016.png)
![4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2520017.png)
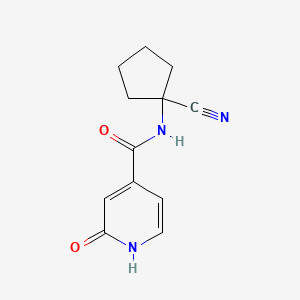
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2520020.png)
